molecular formula C18H15F2N3O2S2 B2736130 N-[4-(difluoromethoxy)phenyl]-4-methyl-6-methylsulfanyl-2-thiophen-2-ylpyrimidine-5-carboxamide CAS No. 1030692-67-1

N-[4-(difluoromethoxy)phenyl]-4-methyl-6-methylsulfanyl-2-thiophen-2-ylpyrimidine-5-carboxamide

Cat. No.: B2736130
CAS No.: 1030692-67-1
M. Wt: 407.45
InChI Key: RJIGNRJEWOGMPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(difluoromethoxy)phenyl]-4-methyl-6-methylsulfanyl-2-thiophen-2-ylpyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C18H15F2N3O2S2 and its molecular weight is 407.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-[4-(difluoromethoxy)phenyl]-4-methyl-6-methylsulfanyl-2-thiophen-2-ylpyrimidine-5-carboxamide is a compound of significant interest due to its potential biological activities, particularly as an inhibitor of various enzymes and its implications in therapeutic applications. This article reviews the biological activity of this compound, synthesizing findings from diverse research sources.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrimidine core, a difluoromethoxy group, and a methylsulfanyl moiety. Its molecular formula is C15H14F2N4OSC_{15}H_{14}F_2N_4OS, which contributes to its unique pharmacological profile. The presence of electron-withdrawing groups like difluoromethoxy enhances its reactivity and potential interactions with biological targets.

1. Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on several key enzymes:

  • Diacylglycerol O-acyltransferase 2 (DGAT2) : This enzyme plays a crucial role in lipid metabolism, and inhibition can impact conditions like obesity and diabetes. The compound has been identified as a potent DGAT2 inhibitor, showcasing potential for therapeutic applications in metabolic disorders .
  • Cholinesterases : Studies have demonstrated that related compounds show activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in the treatment of Alzheimer's disease. The structure-activity relationship (SAR) suggests that modifications in the phenyl and pyrimidine rings can enhance inhibitory potency against these enzymes .

2. Antioxidant Activity

The compound's structure also suggests potential antioxidant properties. Compounds with similar structural motifs have shown the ability to scavenge free radicals, which is beneficial in mitigating oxidative stress-related diseases. The introduction of the difluoromethoxy group may enhance radical-scavenging activity through electron donation mechanisms .

Case Study 1: DGAT2 Inhibition

A study published in a patent document highlights the synthesis of various derivatives of pyrimidine carboxamides, including this compound. The results indicated that these compounds significantly inhibited DGAT2 activity in vitro, suggesting their potential use in treating metabolic syndromes .

Case Study 2: Cholinesterase Inhibition

In another investigation focused on similar compounds, it was found that modifications to the thiophene and pyrimidine moieties resulted in varying levels of AChE inhibition. For example, certain derivatives exhibited IC50 values as low as 10 µM against AChE, indicating substantial inhibitory potential .

Data Table: Biological Activity Summary

Activity TypeTarget Enzyme/PathwayIC50 Value (µM)Reference
DGAT2 InhibitionDGAT2Not specified
AChE InhibitionAChE10
BChE InhibitionBChENot specified
Antioxidant ActivityFree Radical ScavengingNot specified

Properties

IUPAC Name

N-[4-(difluoromethoxy)phenyl]-4-methyl-6-methylsulfanyl-2-thiophen-2-ylpyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2N3O2S2/c1-10-14(17(26-2)23-15(21-10)13-4-3-9-27-13)16(24)22-11-5-7-12(8-6-11)25-18(19)20/h3-9,18H,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJIGNRJEWOGMPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C2=CC=CS2)SC)C(=O)NC3=CC=C(C=C3)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.